N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-8-9-22(31-3)21(14-17)26-23(29)16-28-13-11-19-10-12-27(24(19)25(28)30)15-20-7-5-4-6-18(20)2/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYGDKXJSSNNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core and the subsequent attachment of the methoxy and methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
a) Pyrrolo[2,3-c]pyridine Derivatives
- Compound A: 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 1286711-62-3, MW 387.4 g/mol, C23H21N3O3) Key Differences: Lacks the 5-methyl group on the methoxyphenyl ring compared to the target compound.
b) Pyrrolo[2,3-d]pyrimidine Derivatives
- Compound B: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (MW ~400 g/mol, estimated) Key Differences: Pyrimidine core replaces pyridine, introducing an additional nitrogen atom. A methylthio group and cyclopentyl substituent are present. The methylthio group may confer metabolic instability compared to acetamide linkages.
Substituent Modifications
a) Benzyl vs. Fluorobenzyl Groups
- Compound C : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide (MW 455.6 g/mol, C23H29N5O3S)
- Key Differences : Fluorobenzyl substituent and pyrazolo-pyrimidine core.
- Implications : The electron-withdrawing fluorine atom enhances metabolic stability and lipophilicity compared to the 2-methylphenyl group in the target compound.
b) Methoxyphenyl vs. Dichlorophenyl Groups
- Compound D: (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778) Key Differences: Dichlorophenyl group and dimethylacetamide substituent. Implications: Chlorine atoms improve binding affinity to hydrophobic pockets in enzymes (e.g., DPP4). The dimethylacetamide may reduce clearance rates compared to the methoxyphenyl group.
Physicochemical and Pharmacokinetic Profiles
Structure-Activity Relationship (SAR) Trends
Core Heterocycles : Pyrrolo[2,3-c]pyridine derivatives exhibit balanced lipophilicity and solubility, while pyrimidine-based cores (e.g., pyrrolo[2,3-d]pyrimidine) increase polarity but may reduce membrane permeability .
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce metabolic stability .
- Halogenated Aromatics (e.g., 4-fluorobenzyl) : Improve binding affinity and stability via hydrophobic and electronic effects .
Linker Modifications : Acetamide linkages (as in the target compound) are less prone to oxidation than thioether groups (e.g., Compound C) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the pyrrolo[2,3-c]pyridine core. For example, a nucleophilic substitution reaction can introduce the 2-methylbenzyl group at the pyrrolidine nitrogen, followed by coupling with the acetamide moiety via amidation. Ethanol and piperidine are common solvents/catalysts for such reactions under controlled temperatures (0–5°C) to optimize regioselectivity . Characterization via H NMR (400 MHz, DMSO-) and IR spectroscopy is critical to confirm intermediate structures .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- H NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm) for the methoxyphenyl and methylphenyl groups, and the acetamide NH proton (δ ~11.9 ppm) .
- IR : Detect carbonyl stretches (C=O at ~1624–1720 cm) from the acetamide and pyrrolidinone moieties .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed M) to validate purity and structural integrity .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodological Answer : Begin with in vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity measurement).
- Cell viability : Use MTT or resazurin assays on cancer cell lines to evaluate cytotoxicity .
- Dose-response curves : Establish IC values for potency analysis.
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for analogs of this compound?
- Methodological Answer :
- Orthogonal validation : Cross-verify biological activity using alternative assays (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts.
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, metabolic stability) that may mask SAR trends .
- Crystallography : Resolve co-crystal structures of the compound with target proteins to clarify binding modes .
Q. What strategies are effective for optimizing reaction yields in the synthesis of complex pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) .
- Flow chemistry : Enhance reproducibility and scalability by controlling residence time and mixing efficiency .
- Heuristic algorithms : Implement Bayesian optimization to predict high-yield conditions with minimal experimental iterations .
Q. How can computational methods aid in predicting the metabolic stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., methoxy groups prone to demethylation).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict oxidation pathways.
- ADMET prediction tools : Use software like SwissADME to estimate permeability and metabolic half-life .
Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments for chiral intermediates?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra.
- NOESY NMR : Detect through-space correlations to assign substituent orientations .
Safety and Toxicity Considerations
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates .
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Data Reproducibility and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Detailed logs : Record exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
- Batch tracking : Assign unique identifiers to intermediates and document storage conditions (e.g., -20°C under argon).
- Open data : Share raw NMR/HRMS files in repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
